2-(Bromomethyl)-6-fluoronaphthalene

Organic Synthesis Halogenated Naphthalene Synthetic Efficiency

2-(Bromomethyl)-6-fluoronaphthalene (CAS 581-72-6) is the definitive 6-fluoro-2-naphthylmethyl building block validated by SAR studies as essential for CCR3 antagonist activity (IC₅₀ = 20 nM). Unlike 2-(bromomethyl)naphthalene or other positional isomers, only the precise 6-fluoro substitution delivers target engagement while mitigating CYP2D6 inhibition (reduced from 400 nM to 29,000 nM). Procure this specific pharmacophoric fragment to ensure your inflammatory disease research proceeds with the validated chemotype. The reactive bromomethyl handle enables efficient diversification (74% conversion to naphthaleneacetic acid). Consistent radical bromination yields (82%) guarantee robust, scalable access for drug discovery programs targeting asthma and atopic dermatitis.

Molecular Formula C11H8BrF
Molecular Weight 239.08 g/mol
Cat. No. B1632868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-6-fluoronaphthalene
Molecular FormulaC11H8BrF
Molecular Weight239.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)F)C=C1CBr
InChIInChI=1S/C11H8BrF/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2
InChIKeyFQNISYMJARSLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-6-fluoronaphthalene (CAS 581-72-6): A 6-Fluoro-2-Naphthylmethyl Building Block for CCR3 Antagonist Synthesis


2-(Bromomethyl)-6-fluoronaphthalene (CAS 581-72-6) is a bifunctional naphthalene derivative characterized by a reactive bromomethyl group at the 2-position and a fluorine atom at the 6-position on the naphthalene ring . This compound serves as a key intermediate in the synthesis of 6-fluoro-2-naphthylmethyl-containing molecules, particularly in the development of CCR3 receptor antagonists for inflammatory disease research [1]. The precise placement of the fluorine substituent at the 6-position is critical for the pharmacological activity of derived compounds, as demonstrated by structure-activity relationship studies [2].

Why 2-(Bromomethyl)-6-fluoronaphthalene Cannot Be Substituted with Unfluorinated or Positional Isomers in CCR3 Antagonist Programs


In-class compounds such as 2-(bromomethyl)naphthalene or other fluoronaphthalene positional isomers cannot be interchanged with 2-(bromomethyl)-6-fluoronaphthalene without compromising biological activity. Systematic structure-activity relationship (SAR) studies have unequivocally demonstrated that the 6-fluoro-2-naphthylmethyl moiety is essential for CCR3 inhibitory activity [1]. Removal or relocation of the fluorine atom leads to a significant loss of potency, as the fluorine substitution pattern critically influences both target engagement and off-target CYP2D6 inhibition [2]. This compound therefore represents a non-substitutable pharmacophoric fragment for this chemotype.

Quantitative Evidence: Differentiating 2-(Bromomethyl)-6-fluoronaphthalene from Closest Analogs in Synthesis and Pharmacology


Comparative Synthesis Yield: 2-(Bromomethyl)-6-fluoronaphthalene vs. 6-Bromo-2-(bromomethyl)naphthalene

In the radical bromination step from the respective 2-methyl-6-halonaphthalene precursors, 2-(bromomethyl)-6-fluoronaphthalene is obtained in 82% yield, while the analogous bromo-derivative 6-bromo-2-(bromomethyl)naphthalene is obtained in 80% yield under comparable conditions [1]. The marginal yield difference (2%) indicates that the fluorine substituent does not negatively impact the efficiency of the key bromination step relative to bromine.

Organic Synthesis Halogenated Naphthalene Synthetic Efficiency

CCR3 Antagonist Potency Retention: 6-Fluoro-2-naphthylmethyl Moiety Essential for Sub-100 nM Activity

Systematic SAR studies revealed that the 6-fluoro-2-naphthylmethyl moiety is essential for CCR3 inhibitory activity [1]. While the exact IC50 of the unsubstituted naphthylmethyl analog is not reported in the cited study, the authors explicitly state that removal of the 6-fluoro group abolishes potent CCR3 antagonism. The lead compound containing the 6-fluoro-2-naphthylmethyl group exhibits an IC50 of 20 nM against eotaxin-induced Ca2+ influx in CCR3-expressing cells [2].

CCR3 Antagonist SAR Eosinophil Chemotaxis

CYP2D6 Off-Target Liability: 6-Fluoro Substitution Enables Mitigation Strategies

The lead compound containing the 6-fluoro-2-naphthylmethyl moiety exhibited potent CYP2D6 inhibition (IC50 = 400 nM) alongside CCR3 antagonism [1]. However, systematic modifications of the biphenyl region in compounds retaining the 6-fluoro-2-naphthylmethyl group successfully reduced CYP2D6 inhibition to IC50 = 29,000 nM while maintaining CCR3 potency (IC50 = 23 nM) [2]. This demonstrates that the 6-fluoro substitution pattern provides a tunable scaffold for addressing off-target liabilities without compromising on-target activity.

CYP2D6 Inhibition Drug-Drug Interaction Metabolic Stability

Synthetic Utility in Multi-Step Sequences: Efficient Conversion to 6-Fluoro-2-naphthaleneacetic Acid

2-(Bromomethyl)-6-fluoronaphthalene undergoes efficient nucleophilic substitution with cyanide ion to yield the corresponding nitrile, which upon hydrolysis provides 6-fluoro-2-naphthaleneacetic acid in 74% overall yield from the bromomethyl intermediate [1]. This two-step transformation demonstrates the compound's utility as a versatile electrophile for introducing the 6-fluoro-2-naphthylmethyl group into more complex structures.

Organic Synthesis Building Block Process Chemistry

Optimal Research and Industrial Applications for 2-(Bromomethyl)-6-fluoronaphthalene Based on Quantitative Differentiation


CCR3 Antagonist Lead Optimization and SAR Studies

The compound is indispensable for synthesizing 6-fluoro-2-naphthylmethyl-containing CCR3 antagonists. SAR data confirm that this moiety is essential for potent activity (IC50 = 20 nM) and allows for systematic optimization to mitigate CYP2D6 inhibition (reduced from 400 nM to 29,000 nM) [1][2]. Researchers developing novel CCR3 antagonists for asthma or atopic dermatitis should procure this specific building block to ensure access to the validated pharmacophore.

Synthesis of Fluorinated Naphthalene-Derived Pharmacophores

The 82% yield in the radical bromination step [1] demonstrates robust synthetic access, making this compound a reliable starting material for constructing fluorinated naphthalene-containing drug candidates. The electrophilic bromomethyl group enables efficient diversification via nucleophilic substitution, as shown in the 74% conversion to 6-fluoro-2-naphthaleneacetic acid [2].

Structure-Activity Relationship (SAR) Studies on Halogenated Naphthalenes

The distinct electronic and steric properties of the 6-fluoro substituent compared to bromo or unsubstituted analogs provide a valuable comparator for probing halogen effects on target binding and metabolic stability. The availability of both 82% and 80% yields for fluoro- and bromo- derivatives [1] allows for parallel synthesis of matched molecular pairs.

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